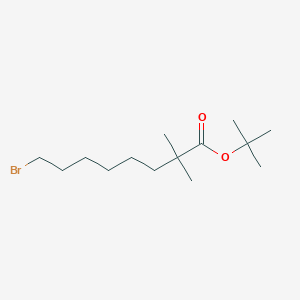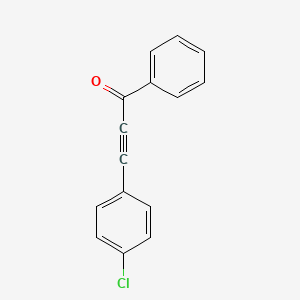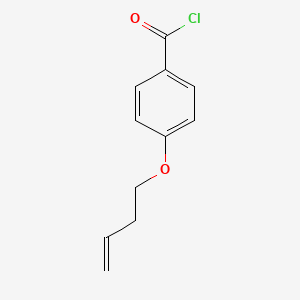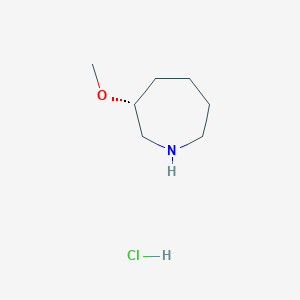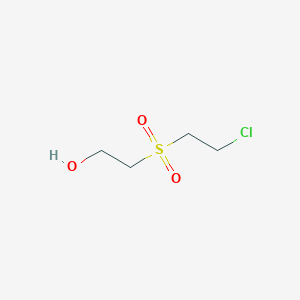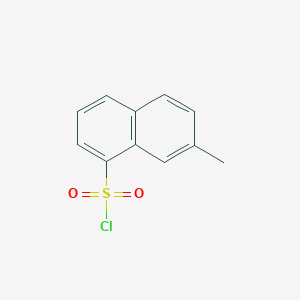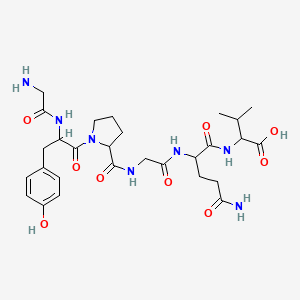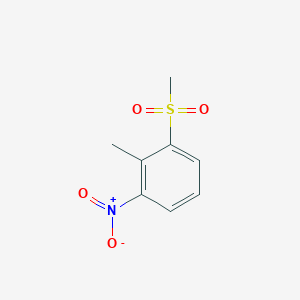
Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro-: is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group, a methylsulfonyl group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro- typically involves multiple steps. One common method includes the nitration of 2-methyl-1-(methylsulfonyl)benzene, which can be achieved by treating the compound with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions usually require controlled temperatures to ensure the selective nitration at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro- undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Alkyl halides, aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Alkylated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro- is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable starting material for various synthetic pathways.
Biology: In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties. The nitro group, in particular, is known for its role in bioactive compounds.
Medicine: In medicine, compounds with similar structures are often investigated for their pharmacological properties. The presence of the nitro and sulfonyl groups can influence the compound’s interaction with biological targets, making it a candidate for drug development.
Industry: Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro- depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved would vary based on the specific application and the nature of the reaction.
Vergleich Mit ähnlichen Verbindungen
Benzene, 2-methyl-1-(methylsulfonyl)-: This compound lacks the nitro group but shares the methyl and methylsulfonyl substituents.
Benzene, 2-methyl-1-(methylsulfonyl)-4-nitro-: This compound has a similar structure but with the nitro group in a different position.
Benzene, 2-methyl-1-(methylsulfonyl)-3-chloro-: This compound has a chlorine atom instead of a nitro group.
Uniqueness: Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro- is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it can undergo. The presence of both the nitro and methylsulfonyl groups provides a combination of electron-withdrawing and electron-donating effects, making it a versatile compound for various chemical transformations.
Eigenschaften
CAS-Nummer |
90764-86-6 |
|---|---|
Molekularformel |
C8H9NO4S |
Molekulargewicht |
215.23 g/mol |
IUPAC-Name |
2-methyl-1-methylsulfonyl-3-nitrobenzene |
InChI |
InChI=1S/C8H9NO4S/c1-6-7(9(10)11)4-3-5-8(6)14(2,12)13/h3-5H,1-2H3 |
InChI-Schlüssel |
APAOXUFKDAKBPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1S(=O)(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


